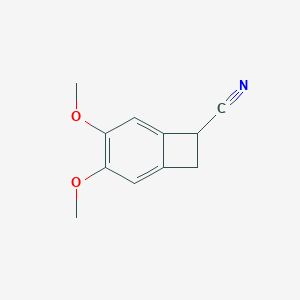

4,5-Dimethoxy-1-cyanobenzocyclobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154410. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTHVTHXHHFXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CC2=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020939 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35202-54-1 | |

| Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35202-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-triene-7-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35202-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dimethoxy-1-cyanobenzocyclobutane chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-1-cyanobenzocyclobutane is a key synthetic intermediate, primarily recognized for its crucial role in the synthesis of the selective bradycardic agent, Ivabradine.[1] Its unique strained ring system and functional group arrangement make it a valuable building block in medicinal chemistry.[2] This document provides a comprehensive overview of its chemical properties, synthesis, and its relationship to the mechanism of action of Ivabradine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |

| Molecular Weight | 189.21 g/mol | [3] |

| CAS Number | 35202-54-1 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 84.0 - 88.0 °C | |

| Boiling Point | 345.9 °C at 760 mmHg | [2] |

| Density | 1.18 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Purity | >98.0% (HPLC) |

Spectroscopic Data

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a critical step in the production of Ivabradine. Below is a commonly cited synthetic route.

Route 1: From 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This method involves the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

-

Reaction Diagram:

Synthesis of this compound. -

Experimental Procedure:

-

In a flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -10 °C.

-

Slowly add a solution of n-butyllithium in hexane, maintaining the temperature below -10 °C.

-

Stir the mixture for 10 minutes at -10 °C.

-

Add diisopropylamine dropwise, keeping the temperature at -10 °C, and stir for another 10 minutes.

-

A solution of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile in anhydrous THF is then added dropwise at -10 °C.

-

The reaction is stirred at this temperature until completion (monitored by TLC).

-

Upon completion, the reaction is warmed to 0 °C and quenched by the dropwise addition of 1 M hydrochloric acid, keeping the temperature below 20 °C.

-

After stirring, the phases are separated. The aqueous phase is extracted with toluene.

-

The combined organic phases are washed with 1 M hydrochloric acid and saturated sodium chloride solution.

-

The organic solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid.

-

Logical Relationship to Ivabradine and its Mechanism of Action

As a dedicated intermediate, the biological activity of this compound itself is not the focus of research. Instead, its significance lies in its conversion to Ivabradine. The following diagram illustrates this synthetic relationship.

Ivabradine's therapeutic effect is achieved through its specific interaction with a well-defined signaling pathway in the heart's pacemaker cells.

Signaling Pathway: Mechanism of Action of Ivabradine

Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (I_f) in the sinoatrial (SA) node of the heart.[7][8][9] This current is crucial for regulating the heart's pacemaker activity.[8][10] By blocking this channel, Ivabradine reduces the slope of diastolic depolarization, which in turn slows the heart rate without affecting myocardial contractility.[8][11]

The following diagram illustrates the signaling pathway affected by Ivabradine.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important molecule in the field of cardiovascular drug development. While its own biological activity is not a primary area of investigation, its role as a key intermediate in the synthesis of Ivabradine is well-established. A thorough understanding of its chemical properties and synthetic routes is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.

References

- 1. This compound | 35202-54-1 [chemicalbook.com]

- 2. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]

- 3. This compound 35202-54-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS:35202-54-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 35202-54-1|this compound|BLD Pharm [bldpharm.com]

- 7. Ivabradine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

An In-Depth Technical Guide to 4,5-Dimethoxy-1-cyanobenzocyclobutane (CAS 35202-54-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethoxy-1-cyanobenzocyclobutane is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably Ivabradine, a selective cardiac pacemaker current inhibitor. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal role in the development of therapeutic agents. The unique strained ring system of the benzocyclobutane moiety makes it a valuable building block in medicinal chemistry. While direct biological activity of this intermediate is not extensively documented, its significance is underscored by the mechanism of its end-product, Ivabradine, which is also detailed herein to provide a complete context for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 35202-54-1 | |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| IUPAC Name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |

| Synonyms | 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile | |

| Appearance | White to pale yellow or light brown powder/solid | |

| Melting Point | 79-81 °C or 83-84 °C | |

| Boiling Point | 345.9 ± 42.0 °C (Predicted) | |

| Density | 1.18 - 1.2 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO and Methanol | |

| Storage Temperature | 2-8°C, Sealed in dry, Room Temperature |

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various routes. Below are detailed experimental protocols for two common methods.

Synthesis from 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This method involves the cyclization of a brominated precursor using a strong base in liquid ammonia.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile (0.12 mol) in liquid ammonia at -70°C.

-

To this solution, add sodium amide (NaNH₂) (0.91 mol) in batches while maintaining the temperature at -70°C.

-

Stir the reaction mixture at this temperature for 3 hours.

-

After the reaction is complete, add ammonium chloride (NH₄Cl) (1.79 mol) in batches under vigorous stirring.

-

Allow the reaction mixture to warm to room temperature overnight, which will also allow the liquid ammonia to evaporate.

-

Add 300 mL of methylene chloride to the residue and wash sequentially with 3 mol·L⁻¹ hydrochloric acid solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from an ethanol-water mixture to yield this compound as an off-white solid.

Caption: Synthetic pathway to this compound.

Conversion to (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane

This step is critical for the synthesis of Ivabradine and involves the reduction of the nitrile group.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Add a reducing agent, for example, a borane complex like borane-tetrahydrofuran complex (BH₃·THF), to the solution.

-

The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction is quenched, often by the slow addition of methanol or water.

-

The product is then worked up by extraction with an organic solvent and washing with aqueous solutions to remove inorganic byproducts.

-

The resulting racemic amine is then resolved, for example, by forming diastereomeric salts with a chiral acid (e.g., L-tartaric acid), followed by fractional crystallization to isolate the desired (S)-enantiomer.

-

The isolated salt is then neutralized to yield (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane.

Role in Drug Development and Biological Context

The primary importance of this compound lies in its role as a key intermediate for the synthesis of Ivabradine. Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.

Mechanism of Action of Ivabradine

Ivabradine's therapeutic effect is achieved through the selective and specific inhibition of the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart. The SA node acts as the natural pacemaker of the heart, and the Iƒ current is a major contributor to the spontaneous diastolic depolarization, which sets the heart rate.

By inhibiting the Iƒ channels (Hyperpolarization-activated cyclic nucleotide-gated channels - HCN), Ivabradine reduces the slope of diastolic depolarization, which in turn slows down the firing rate of the SA node. This leads to a reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.

Caption: Mechanism of action of Ivabradine in the sinoatrial node.

Potential for Further Research

While the primary application of this compound is in the synthesis of Ivabradine, the benzocyclobutane scaffold is of significant interest in medicinal chemistry. Derivatives of benzocyclobutane have been explored for various biological activities. The strained four-membered ring can be opened under thermal or photochemical conditions to generate a highly reactive o-xylylene intermediate, which can participate in various cycloaddition reactions, allowing for the construction of complex molecular architectures. This reactivity makes this compound a versatile starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and neurology.

Conclusion

This compound is a well-characterized and synthetically valuable intermediate. Its importance is firmly established in the pharmaceutical industry through its role in the production of Ivabradine. This guide has provided a detailed overview of its properties and synthesis, which are critical for its effective use in a laboratory or industrial setting. The provided biological context of its end-product highlights the significance of this molecule in the development of cardiovascular therapies. Further exploration of the reactivity of this and related benzocyclobutane derivatives holds promise for the discovery of new bioactive compounds.

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,5-Dimethoxy-1-cyanobenzocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-1-cyanobenzocyclobutane is a crucial chemical intermediate, most notably in the synthesis of Ivabradine, a heart rate-lowering medication.[1] Its unique strained four-membered ring fused to a benzene ring, along with the presence of methoxy and cyano functional groups, makes its structural confirmation a critical step in ensuring the quality and efficacy of the final pharmaceutical product. This technical guide provides an in-depth overview of the analytical techniques and experimental protocols employed in the structure elucidation of this key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Melting Point | 79-81 °C | [2] |

| Boiling Point | 345.9 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Appearance | Colorless to light brown solid/powder | [2][3] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods. While detailed experimental NMR spectra are not publicly available, the expected signals can be predicted based on the known structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Result | Interpretation |

| Electron Ionization (EI-MS) | m/z = 189 (M+) | Corresponds to the molecular ion [C₁₁H₁₁NO₂]⁺, confirming the molecular formula. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Strong | C≡N stretching vibration of the nitrile group. |

| ~2850-3000 | Medium | C-H stretching vibrations of the aromatic and aliphatic C-H bonds. |

| ~1600, ~1500 | Medium-Strong | C=C stretching vibrations of the aromatic ring. |

| ~1250, ~1050 | Strong | C-O stretching vibrations of the methoxy groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule. Although specific experimental data is not available in the public domain, a prospective analysis based on the known structure is presented below.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the protons on the cyclobutane ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | Aromatic H |

| ~6.8-7.0 | s | 1H | Aromatic H |

| ~4.0-4.2 | t | 1H | CH-CN |

| ~3.8-3.9 | s | 6H | 2 x OCH₃ |

| ~3.3-3.6 | m | 2H | CH₂ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Aromatic C-O |

| ~130-140 | Quaternary Aromatic C |

| ~120-125 | C≡N |

| ~110-115 | Aromatic C-H |

| ~55-60 | OCH₃ |

| ~40-45 | CH-CN |

| ~30-35 | CH₂ |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are crucial for obtaining a pure sample for structural analysis. Several synthetic routes have been reported.[1][4]

Representative Synthesis Protocol

One common method involves the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.[4]

Materials:

-

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

-

Sodium amide (NaNH₂) or Butyllithium

-

Anhydrous tetrahydrofuran (THF) or Liquid Ammonia

-

Diisopropylamine (if using butyllithium)

-

1 M Hydrochloric acid

-

Toluene

-

Ethanol

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in anhydrous THF.

-

Cool the solution to -10 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA), prepared by adding butyllithium to diisopropylamine in THF at -10 °C.

-

Stir the reaction mixture at -10 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, warm the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid, ensuring the temperature remains below 20 °C.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with toluene.

-

Combine the organic phases and wash sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Logical Relationship for Structure Elucidation

The process of structure elucidation follows a logical progression where data from different analytical techniques are integrated to build a conclusive picture of the molecular structure.

References

Technical Guide: Physicochemical Properties of 4,5-Dimethoxy-1-cyanobenzocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-1-cyanobenzocyclobutane is a crucial intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry. Its primary application lies in the synthesis of Ivabradine, a selective bradycardic agent used in the treatment of chronic stable angina pectoris.[1][2] A thorough understanding of its physical and chemical properties is essential for its handling, characterization, and optimization of reaction conditions in drug development and manufacturing processes. This document provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Chemical Identity

-

IUPAC Name: 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

-

Synonyms: 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile

-

CAS Number: 35202-54-1

-

Molecular Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol

Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. A summary of these properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Appearance | White to pale yellow or light brown powder/solid |

| Melting Point | 83-85 °C |

| Boiling Point | 345.9 ± 42.0 °C at 760 mmHg |

| Density | 1.18 - 1.2 ± 0.1 g/cm³ |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

One common synthetic route to this compound involves the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.[3]

Materials:

-

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium

-

Diisopropylamine

-

1 M Hydrochloric acid

-

Toluene

-

Saturated sodium chloride solution

Procedure:

-

In a flask equipped for reactions at low temperatures and under an inert atmosphere, dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in anhydrous tetrahydrofuran.

-

Cool the solution to -10 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA), freshly prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -10 °C.

-

Stir the reaction mixture at -10 °C until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC).

-

Quench the reaction by carefully adding 1 M hydrochloric acid, ensuring the temperature remains below 20 °C.

-

Separate the organic and aqueous phases. Extract the aqueous phase with toluene.

-

Combine the organic phases and wash sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.

-

Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound.[3]

Physical Property Determination

The melting point is determined using the capillary method with a melting point apparatus (e.g., Mel-Temp or Thiele tube).[4]

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[4]

-

The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

The solubility is determined by the equilibrium solubility method.[5][6]

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, Methanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The spectra provide information on the chemical structure and purity of the compound.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum is obtained using an FTIR spectrometer.

-

The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

The spectrum reveals the presence of functional groups, such as the nitrile (C≡N) and methoxy (C-O) groups.[8][9]

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer, typically with an electrospray ionization (ESI) source.

-

The analysis provides the molecular weight of the compound and information about its fragmentation pattern, confirming its identity.[10][11]

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic route for this compound.

Caption: Synthetic pathway of this compound.

Conclusion

The data and protocols presented in this technical guide provide a comprehensive resource for professionals working with this compound. A clear understanding of its physical properties and synthetic routes is paramount for its effective use as a key intermediate in the development of pharmaceuticals like Ivabradine. The provided methodologies offer a foundation for the consistent and accurate characterization of this compound in a research and development setting.

References

- 1. This compound | 35202-54-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. omicsonline.org [omicsonline.org]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-Dimethoxy-1-cyanobenzocyclobutane

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-1-cyanobenzocyclobutane, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Core Compound Properties

This compound, with the CAS number 35202-54-1, is a crucial building block in organic synthesis. Its molecular structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂[1][2][3][4] |

| Molecular Weight | 189.21 g/mol [][2][3][4] |

| Appearance | Light yellow powder[3] |

| Melting Point | 79-84 °C[3][4] |

| Boiling Point | 345.9 °C at 760 mmHg[3][4] |

| Density | 1.18 - 1.2 g/cm³[3][4] |

| IUPAC Name | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile[] |

| Synonyms | 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile[][2][3] |

Applications in Research and Development

This compound is a highly significant intermediate, primarily recognized for its role in the pharmaceutical industry.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of Ivabradine hydrochloride, a selective and specific inhibitor of the cardiac pacemaker If current used for the treatment of chronic stable angina pectoris.[3][6] The unique structure of this compound makes it an attractive starting point for the development of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders.[7]

-

Medicinal Chemistry: The methoxy and cyanide functional groups serve as handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potentially enhanced pharmacological activities.[7]

-

Materials Science: The compound's distinct structure and functional groups are being explored in the design of new polymers and materials with specific electronic or optical properties.[7]

Synthetic Methodologies

The synthesis of this compound has been approached through various routes. Below are detailed protocols for two common synthetic pathways.

Synthesis via Ring-Closure of a Phenylpropionitrile Derivative

A prevalent method involves the cyclization of a substituted phenylpropionitrile. One such protocol is detailed below.[1][6]

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile (10.0 g) in 30 ml of anhydrous tetrahydrofuran.

-

Formation of the Cyclizing Agent: In a separate flask under an argon atmosphere, add 50 ml of anhydrous tetrahydrofuran and cool to -10 °C. To this, add 33 ml of a 2.5 M n-butyllithium solution in hexane dropwise, maintaining the temperature below -10 °C. Stir the mixture for 10 minutes. Subsequently, add 13.0 ml of diisopropylamine dropwise, again keeping the temperature at -10 °C, and stir for an additional 10 minutes.

-

Cyclization Reaction: Add the solution of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile dropwise to the reaction mixture at -10 °C. Stir the reaction at this temperature until completion.

-

Work-up and Purification: Allow the reaction to warm to 0 °C and then add 100 ml of 1 M hydrochloric acid dropwise, ensuring the temperature remains below 20 °C. After stirring for 5 minutes, separate the aqueous and organic phases. Wash the organic phase twice with 50 ml of toluene. The combined organic phases are then washed with 50 ml of 1 M hydrochloric acid and 50 ml of saturated sodium chloride solution. The organic solvent is evaporated in a vacuum. The residue is further purified by recrystallization from ethanol to yield the final product.

Synthesis via Sodium Amide in Liquid Ammonia

Another established method utilizes sodium amide in liquid ammonia for the cyclization step.[1][6]

Experimental Protocol:

-

Reaction Setup: In a flask equipped for low-temperature reactions, dissolve 2-bromo-4,5-dimethoxyphenylpropionitrile (32.0 g, 0.12 mol) in liquid ammonia at -70°C.

-

Addition of Sodium Amide: To this solution, add sodium amide (35.5 g, 0.91 mol) in portions while maintaining the temperature at -70°C. Stir the reaction mixture at this temperature for 3 hours.

-

Quenching the Reaction: After the reaction is complete, add ammonium chloride (96.0 g, 1.79 mol) in portions under vigorous stirring. Allow the mixture to stir at room temperature overnight to ensure the complete evaporation of liquid ammonia.

-

Extraction and Purification: Add 300 mL of methylene chloride to the reaction residue. Wash the organic solution sequentially with 3 mol·L⁻¹ hydrochloric acid solution and water. Dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, recrystallize the residue from ethanol and water to obtain this compound as an off-white solid.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

Caption: Synthetic workflow for this compound.

The logical progression from precursors to the final intermediate for Ivabradine synthesis is depicted in the following relationship diagram.

Caption: Pathway from precursors to the final active pharmaceutical ingredient.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound 35202-54-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. This compound CAS 35202-54-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. CAS # 35202-54-1, this compound, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]

An In-depth Technical Guide to the Thermolysis of 4,5-Dimethoxy-1-cyanobenzocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermolysis of 4,5-dimethoxy-1-cyanobenzocyclobutane, a critical process in the synthesis of complex polycyclic molecules. The thermolytic ring-opening of the strained four-membered ring of benzocyclobutene derivatives generates highly reactive ortho-quinodimethane intermediates, which can be subsequently trapped in [4+2] cycloaddition reactions. This guide details the underlying chemical principles, predictable reaction pathways, and experimental considerations for harnessing this powerful synthetic strategy. Particular attention is given to the influence of the methoxy and cyano substituents on the reactivity of the benzocyclobutene and the resulting diene intermediate. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Benzocyclobutene and its derivatives are versatile building blocks in organic synthesis due to the unique reactivity of their strained four-membered ring.[1] Thermal activation of benzocyclobutenes induces a conrotatory ring-opening to form highly reactive and transient ortho-quinodimethane (o-QDM) intermediates.[1] These dienes are not typically isolable but can be trapped in situ by a variety of dienophiles in Diels-Alder reactions to construct complex polycyclic and heterocyclic systems.[2][3] This methodology has found significant application in the total synthesis of natural products and the development of novel pharmaceutical agents.[3]

The subject of this guide, this compound, is a key intermediate in the synthesis of the bradycardic agent Ivabradine. Its thermolysis offers a pathway to a unique, electronically biased o-quinodimethane, substituted with two electron-donating methoxy groups and an electron-withdrawing cyano group. This substitution pattern is anticipated to significantly influence the temperature required for ring-opening and the regioselectivity of subsequent cycloaddition reactions.

The Thermolysis Pathway: From Benzocyclobutene to o-Quinodimethane

The core of benzocyclobutene chemistry lies in its thermal isomerization to an o-quinodimethane. This process is a concerted, pericyclic reaction governed by orbital symmetry rules.

The Ring-Opening Reaction

The thermolysis of this compound proceeds through a conrotatory opening of the cyclobutene ring to yield 2,3-dimethoxy-5-cyano-o-quinodimethane. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups on the benzocyclobutene core is known to lower the activation energy for this ring-opening reaction, allowing for thermolysis at milder temperatures compared to unsubstituted benzocyclobutene.[4][5][6] Studies have shown that substituents on the four-membered ring can lower the ring-opening temperature by 20-100 °C.[4]

References

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

o-quinodimethane precursor synthesis

An In-depth Technical Guide to the Synthesis of o-Quinodimethane Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-quinodimethanes (o-QDMs) are highly reactive intermediates of significant value in organic synthesis, primarily due to their propensity to engage in [4+2] cycloaddition (Diels-Alder) reactions for the rapid construction of complex polycyclic frameworks.[1][2] Their inherent instability necessitates in-situ generation from stable precursors.[3] The choice of precursor and generation method is critical as it dictates the reaction conditions and overall efficiency of subsequent transformations. This guide provides a comprehensive technical overview of the core synthetic strategies for preparing the most versatile and widely used o-QDM precursors, focusing on thermal extrusion, thermal ring-opening, and 1,4-elimination pathways. Detailed experimental protocols, comparative data, and logical workflow diagrams are presented to aid researchers in the selection and synthesis of appropriate precursors for their specific applications.

Thermal Cheletropic Extrusion Precursors: The Sulfone Route

One of the most reliable methods for generating o-QDMs involves the thermal cheletropic extrusion of sulfur dioxide (SO₂) from 1,3-dihydroisothianaphthene 2,2-dioxides (benzocyclic sulfones).[1][4] This reaction is a concerted, thermally allowed process that proceeds cleanly, with the entropic benefit of releasing a stable gaseous molecule (SO₂) as a key driving force.[5][6] The sulfone precursors are typically stable, crystalline solids that can be synthesized and stored, offering a distinct advantage in planning complex synthetic sequences.[4]

The general synthetic workflow involves the synthesis of the heterocyclic sulfide followed by oxidation to the corresponding sulfone.

Caption: Workflow for the synthesis of a benzocyclic sulfone o-QDM precursor.

Quantitative Data for Sulfone Precursor Synthesis

The synthesis of the sulfone precursor is a two-step process. The initial cyclization to form the sulfide is followed by oxidation.

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 1. Cyclization | α,α'-Dibromo-o-xylene | Sodium sulfide (Na₂S) | Ethanol | 1,3-Dihydrobenzo[c]thiophene | Not specified | [7] |

| 2. Oxidation | 1,3-Dihydrobenzo[c]thiophene | Hydrogen peroxide (H₂O₂) or m-CPBA | Various | 1,3-Dihydroisothianaphthene 2,2-dioxide | Not specified | [7] |

| Overall | 1,2-Bis(mercaptomethyl)benzene | Iodine, Triethylamine | CH₂Cl₂, rt | 1,3-Dihydrobenzo[c]thiophene | 85 | [8] |

| Oxidation | Thioethers (general) | Urea-hydrogen peroxide, Phthalic anhydride | Ethyl acetate | Sulfones | High | [9] |

Experimental Protocol: Synthesis of 1,3-Dihydroisothianaphthene 2,2-dioxide

This protocol is adapted from established procedures for the synthesis of 1,3-dihydrobenzo[c]thiophene and its subsequent oxidation.[7][10]

Step 1: Synthesis of 1,3-Dihydrobenzo[c]thiophene

-

To a solution of sodium sulfide (Na₂S) in ethanol, add α,α'-dibromo-o-xylene dropwise with stirring at room temperature.[7][11] The dibromide can be prepared via the radical bromination of o-xylene using N-bromosuccinimide.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 1,3-dihydrobenzo[c]thiophene.

Step 2: Oxidation to 1,3-Dihydroisothianaphthene 2,2-dioxide

-

Dissolve the 1,3-dihydrobenzo[c]thiophene from Step 1 in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as 30% hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.[7] The use of two or more equivalents of the oxidant ensures complete oxidation to the sulfone.[9]

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting sulfide.

-

Quench the reaction by adding a reducing agent solution (e.g., saturated aqueous sodium bisulfite) if m-CPBA was used, or water if H₂O₂ was used.

-

Extract the product into an organic solvent, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting solid by recrystallization to afford the pure 1,3-dihydroisothianaphthene 2,2-dioxide precursor.

Thermal Ring-Opening Precursors: Benzocyclobutenes (BCBs)

Benzocyclobutenes (BCBs) are versatile precursors that undergo a thermal, conrotatory electrocyclic ring-opening to generate o-QDMs.[12] This transformation provides a metal-free method for accessing the reactive diene intermediate. The stability of the BCB core allows for extensive functionalization prior to the ring-opening event, making it a powerful tool in complex molecule synthesis.[13][14] The temperature required for ring-opening can be influenced by substituents on the four-membered ring.[15]

Caption: General scheme for o-QDM generation from a benzocyclobutene precursor.

Quantitative Data for Benzocyclobutene Synthesis

Various methods exist for the synthesis of the core BCB structure, often involving cyclization strategies.

| Starting Material(s) | Catalyst/Reagents | Conditions | Product (Precursor) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Triyne Substrates | Rh(cod)₂BF₄, Ligand | Toluene, 100 °C, 16 h | Atropisomeric BCB Precursors | up to 96:4 e.r. |[1] | | Arylboronic acids, Alkenes | Pd/Pyrox catalyst | Mild Conditions | Enantioenriched BCBs | High |[12] | | Phenyl propargyl ether | Pyrolysis | High Temperature | Benzocyclobutene-1-one | Not specified |[13] |

Experimental Protocol: Rh-Catalyzed [2+2+2] Cycloaddition for Atropisomeric Precursors

This protocol is a general method for the enantioselective synthesis of axially chiral o-QDM precursors, as described by Gulder and co-workers.[16]

-

In a reaction vessel under an inert atmosphere, dissolve Rh(cod)₂BF₄ (20 mol%) and the selected chiral ligand (20 mol%) in anhydrous dichloromethane (CH₂Cl₂).

-

Stir the resulting mixture for 20 minutes at room temperature.

-

Introduce a hydrogen atmosphere (1 atm) and stir for 1 hour to activate the rhodium catalyst.

-

Remove the solvent under vacuum.

-

To the activated catalyst, add a solution of the triyne substrate (1 equivalent) in anhydrous toluene.

-

Heat the reaction mixture to 100 °C and maintain for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a short plug of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the enantioenriched benzocyclobutene-fused precursor.

1,4-Elimination Precursors: α,α'-Dihalo-o-xylenes

One of the earliest methods for generating o-QDMs involves the 1,4-elimination from α,α'-disubstituted-o-xylenes.[1] Dehalogenation of α,α'-dihalo-o-xylenes using reducing agents like zinc dust is a common approach.[3] This method is often performed in the presence of a trapping agent (dienophile) as the generated o-QDM is highly reactive. While historically significant, this method can be limited by side reactions such as reduction and polymerization.[3]

References

- 1. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cheletropic Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cheletropic reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

- 10. Synthesis of Benzo[c]thiophene_Chemicalbook [chemicalbook.com]

- 11. o-Xylene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. repository.ias.ac.in [repository.ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

The Synthesis and Properties of 4,5-Dimethoxy-1-cyanobenzocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-1-cyanobenzocyclobutane is a valuable chemical intermediate, primarily recognized for its crucial role in the synthesis of Ivabradine hydrochloride.[1] Ivabradine is a selective and specific inhibitor of the cardiac pacemaker current (If), used in the treatment of chronic stable angina pectoris.[1] The discovery and development of efficient synthetic routes to this compound have been driven by the therapeutic importance of Ivabradine. This guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this key intermediate. The unique strained benzocyclobutane ring system, combined with the electronic effects of the methoxy and cyano substituents, makes this molecule a subject of interest in organic synthesis and medicinal chemistry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 35202-54-1 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Appearance | Light yellow to off-white solid/powder | [3][4] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point | 345.9 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.18 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as methanol and methylene chloride. | [4] |

Synthetic Pathways

The most common and practical synthesis of this compound begins with 3,4-dimethoxybenzaldehyde. The overall synthetic scheme involves the introduction of a bromine atom ortho to one of the methoxy groups, followed by the construction of the cyano-substituted cyclobutane ring. Two primary routes have been described for the conversion of the intermediate 2-bromo-4,5-dimethoxybenzaldehyde to the final product.

The following diagram illustrates a prevalent synthetic route:

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its intermediates are provided below.

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure details the bromination of 3,4-dimethoxybenzaldehyde.

Materials:

-

3,4-dimethoxybenzaldehyde

-

Methanol

-

Bromine

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (25.0 g, 0.15 mol) in methanol (350 mL).[4]

-

With stirring, slowly add bromine (49.0 g, 0.31 mol) dropwise to the solution.[4]

-

After the addition is complete, continue stirring at room temperature for 24 hours.[4]

-

Add water (200 mL) to the reaction mixture to precipitate the product.[4]

-

Collect the solid by filtration and wash the filter cake with water.

-

Recrystallize the crude product from a mixture of methanol and water (6:1 volume ratio) to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white solid.[4]

| Product | Yield | Melting Point | Reference |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 93.5% | 150-152 °C | [4] |

Step 2: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid

This step involves a Knoevenagel condensation between 2-bromo-4,5-dimethoxybenzaldehyde and cyanoacetic acid.

Materials:

-

2-bromo-4,5-dimethoxybenzaldehyde

-

Cyanoacetic acid

-

Ammonium formate

-

Pyridine

-

Toluene

-

Absolute ethanol

Procedure:

-

To a 250 mL three-neck flask, add 2-bromo-4,5-dimethoxybenzaldehyde (35.0 g, 0.14 mol), ammonium formate (0.7 g, 9 mmol), pyridine (30 mL), toluene (130 mL), and cyanoacetic acid (12.0 g, 0.14 mol).[1]

-

Heat the mixture to 120 °C and reflux with water separation for 8 hours.[1]

-

Add absolute ethanol (40 mL) to the reaction solution and cool to 0 °C.

-

Stir for 2 hours and collect the resulting yellow solid by filtration.[1]

| Product | Yield | Melting Point | Reference |

| 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid | 83.4% | 270-271 °C | [1] |

Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This procedure describes the reduction and decarboxylation of the product from Step 2. A general procedure using sodium borohydride is as follows, though specific optimizations for this substrate may be required.

Materials:

-

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid

-

Sodium borohydride

-

Methanol

-

Pyridine

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxycinnamonitrile (a related intermediate, 99.5g, 0.37mol) in a mixture of pyridine (200ml) and methanol (600ml).[5]

-

Add sodium borohydride (27.6g, 0.75mol) in portions.[5]

-

Slowly heat the mixture to reflux and maintain for 12 hours.[5]

-

After cooling, decompose the excess sodium borohydride with 10% hydrochloric acid.[5]

-

Extract the product with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure.

-

Recrystallize the residue from ethanol to obtain 2-bromo-4,5-dimethoxyphenylpropionitrile as a white crystalline solid.[5]

| Product | Yield | Melting Point | Reference |

| 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | 81.4% | 76-78 °C | [5] |

Step 4: Synthesis of this compound

The final step is the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

Materials:

-

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ammonium chloride (NH₄Cl)

-

Methylene chloride

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Ethanol

-

Water

Procedure:

-

In a 500 mL three-neck flask, condense ammonia gas by cooling to -60 °C to obtain liquid ammonia.[1]

-

Add sodium amide (35.5 g, 0.91 mol) and stir for 1 hour.[1]

-

Cool the mixture to -70 °C and add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (32.0 g, 0.12 mol) in batches.[1]

-

Maintain the temperature and stir for 3 hours.[1]

-

With vigorous stirring, add ammonium chloride (96.0 g, 1.79 mol) in batches.[1]

-

Allow the reaction to stir at room temperature overnight as the ammonia evaporates.[1]

-

Add methylene chloride (300 mL) to the residue and wash sequentially with 3 M hydrochloric acid and water.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Recrystallize the residue from ethanol and water to obtain this compound as an off-white solid.[4]

| Product | Yield | Melting Point | Reference |

| This compound | 74% (from a similar procedure) | 83-84 °C | [3][4] |

Characterization Data

The following table summarizes key characterization data for this compound.

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.96 (s, 1H), 6.86 (s, 1H), 4.45 (t, J=7.6 Hz, 1H), 3.73 (s, 6H), 3.52-3.57 (m, 1H), 3.35 (m, 1H) |

| Mass Spectrum (EI, m/z) | 189 (M⁺, 100), 174, 146, 116, 91, 76 |

| IR (cm⁻¹) | 2239 (CN) |

Conclusion

This compound is a pivotal intermediate in the synthesis of the cardiovascular drug Ivabradine. The synthetic routes described herein, primarily originating from 3,4-dimethoxybenzaldehyde, offer practical and scalable methods for its preparation. This guide provides researchers and drug development professionals with a detailed technical overview, including physicochemical properties, synthetic pathways, and comprehensive experimental protocols, to facilitate further research and development in this area.

References

- 1. sunankalijaga.org [sunankalijaga.org]

- 2. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

The Methoxy Group: A Subtle but Powerful Modulator of Benzocyclobutane Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzocyclobutane (BCB) moiety, a strained four-membered ring fused to a benzene ring, is a versatile building block in organic synthesis, polymer science, and medicinal chemistry. Its synthetic utility stems from its ability to undergo thermal ring-opening to form the highly reactive o-xylylene intermediate, which can then participate in a variety of cycloaddition reactions. The introduction of substituents onto the benzocyclobutane core can profoundly influence its reactivity, and among these, the methoxy group plays a particularly significant role. This technical guide provides a comprehensive overview of the role of methoxy groups in modulating the reactivity of benzocyclobutanes, with a focus on their electronic and steric effects, and their impact on key transformations such as electrocyclic ring-opening and Diels-Alder reactions.

Electronic and Steric Influence of the Methoxy Group

The methoxy group (–OCH₃) exerts a dual electronic effect on the benzocyclobutane system: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).[1] The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing the electron density of the ring. This resonance effect is most pronounced at the ortho and para positions.[2] Conversely, the high electronegativity of the oxygen atom leads to an inductive withdrawal of electron density from the carbon atom to which it is attached.[1] The net electronic effect of the methoxy group depends on its position on the benzene ring. In the para position, the resonance-donating effect generally dominates, making the aromatic ring more electron-rich.[2] At the meta position, the resonance effect is not operative, and the inductive-withdrawing effect prevails.[2]

Sterically, the methoxy group is of moderate size and can influence the approach of reagents to the benzocyclobutane core, although its steric hindrance is generally considered to be less significant than its electronic effects.[3]

Impact on Thermal Reactivity and Electrocyclization

The thermal ring-opening of benzocyclobutane to o-xylylene is a conrotatory electrocyclic reaction governed by the Woodward-Hoffmann rules. The rate of this reaction is highly sensitive to the nature and position of substituents on the benzocyclobutane core.

Methoxy groups, particularly when located on the aromatic ring, can significantly lower the activation energy for the ring-opening process.[4] This is attributed to the electron-donating nature of the methoxy group, which stabilizes the developing partial positive charges in the transition state of the electrocyclization.[4]

Table 1: Calculated Activation Energy Barriers (ΔG‡) for the Ring-Opening of Substituted Benzocyclobutenes [4]

| Substituent | Position | ΔG‡ (kcal/mol) |

| H | - | 40.8 |

| 4-OCH₃ | Aromatic | Not specified in source, but electron-donating groups are stated to lower the barrier. |

| 1-NH₂ | Cyclobutene | 37.4 |

| 1-NO₂ | Cyclobutene | 31.5 |

| 1-NH₂, 8-NO₂ | Cyclobutene | 12.6 |

Note: The data in this table is derived from computational studies and serves to illustrate the trend of substituent effects. Experimental values may vary.

The position of the methoxy group on the aromatic ring also influences the thermal stability of the benzocyclobutane. A methoxy group at the 4-position, for instance, would be expected to have a more pronounced effect on lowering the ring-opening temperature compared to a methoxy group at the 3-position due to the stronger resonance effect at the para position.

Role in Diels-Alder Reactions and Regioselectivity

The o-xylylene intermediates generated from the thermal ring-opening of benzocyclobutanes are highly reactive dienes that readily undergo [4+2] cycloaddition (Diels-Alder) reactions. The presence of a methoxy group on the benzocyclobutane precursor translates to a methoxy-substituted o-xylylene, which can significantly influence the regioselectivity of the Diels-Alder reaction when an unsymmetrical dienophile is used.

An electron-donating group like methoxy on the diene directs the regioselectivity of the Diels-Alder reaction. In reactions with electron-deficient dienophiles, the more nucleophilic carbon of the diene will preferentially bond to the more electrophilic carbon of the dienophile. The methoxy group increases the electron density at specific positions in the o-xylylene, thereby controlling the regiochemical outcome of the cycloaddition.

For a 4-methoxybenzocyclobutane, the resulting 4-methoxy-o-xylylene will have increased electron density at certain positions, leading to a preferential formation of one regioisomer over the other in a Diels-Alder reaction with an unsymmetrical dienophile.

Applications in Drug Development and Synthesis

The unique reactivity of benzocyclobutanes, further tunable by substituents like the methoxy group, makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. Methoxy-substituted benzocyclobutanes can serve as precursors to a variety of polycyclic and heterocyclic structures that form the core of many bioactive compounds. For example, the synthesis of certain drug candidates may involve a key Diels-Alder reaction where the regioselectivity is controlled by a strategically placed methoxy group on a benzocyclobutane-derived intermediate.

Experimental Protocols

General Synthesis of a Methoxy-Substituted Benzocyclobutane

A common route to substituted benzocyclobutenes involves the flash vacuum pyrolysis (FVP) of appropriate precursors. The following is a general procedure for the synthesis of a methoxy-substituted benzocyclobutenone, which can be further modified to the desired benzocyclobutane.

Synthesis of 4-Methoxybenzocyclobutenone via Flash Vacuum Pyrolysis

Materials:

-

2-Methyl-5-methoxybenzoyl chloride (precursor)

-

Flash vacuum pyrolysis apparatus (quartz tube, furnace, cold trap)

-

Vacuum pump

-

Solvent for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Set up the flash vacuum pyrolysis apparatus. The pyrolysis tube is typically packed with quartz wool or rings to ensure even heating.

-

Heat the pyrolysis furnace to the desired temperature (e.g., 650 °C).

-

Cool the collection flask with a cold trap (e.g., dry ice/acetone bath, -78 °C).

-

Evacuate the system to a low pressure (typically < 0.1 Torr).

-

Slowly introduce the precursor, 2-methyl-5-methoxybenzoyl chloride, into the hot zone of the pyrolysis tube. The precursor vaporizes and passes through the hot zone.

-

The pyrolysis product, 4-methoxybenzocyclobutenone, condenses in the cold trap.

-

After the addition of the precursor is complete, the apparatus is allowed to cool, and the system is brought back to atmospheric pressure.

-

The crude product is collected from the cold trap and purified by a suitable method, such as column chromatography or recrystallization.

Monitoring Thermal Ring-Opening by ¹H NMR

The thermal ring-opening of a methoxy-substituted benzocyclobutane can be monitored in situ using ¹H NMR spectroscopy. This allows for the determination of reaction kinetics.

Procedure:

-

Prepare a solution of the methoxy-substituted benzocyclobutane in a high-boiling deuterated solvent (e.g., toluene-d₈, nitrobenzene-d₅) in an NMR tube.

-

Add a known amount of an internal standard.

-

Acquire an initial ¹H NMR spectrum at room temperature.

-

Heat the NMR tube to the desired reaction temperature in the NMR spectrometer.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the disappearance of the signals corresponding to the benzocyclobutane starting material and the appearance of new signals corresponding to the o-xylylene intermediate or its subsequent reaction products.

-

Integrate the relevant signals to determine the concentration of the starting material over time and calculate the rate constant for the ring-opening reaction.

Conclusion

The methoxy group is a powerful tool for tuning the reactivity of benzocyclobutanes. Its electron-donating resonance effect can significantly lower the activation energy for the crucial ring-opening reaction, allowing for milder reaction conditions. Furthermore, the methoxy group acts as a directing group in subsequent Diels-Alder reactions of the in situ generated o-xylylene, providing a means to control the regioselectivity of these cycloadditions. This control is of paramount importance in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. A thorough understanding of the electronic and steric effects of the methoxy group is therefore essential for any researcher working with this versatile and valuable class of compounds.

References

The Influence of Substitution on the Electronic Properties of Benzocyclobutanes: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the electronic properties of substituted benzocyclobutanes. The unique strained four-membered ring fused to a benzene core imparts distinct reactivity and electronic characteristics to this scaffold, making it a molecule of significant interest in medicinal chemistry and materials science.[1][2] This document outlines the fundamental principles governing the electronic behavior of these compounds, details experimental protocols for their characterization, and presents a framework for understanding structure-property relationships.

Core Concepts: Electronic Properties of the Benzocyclobutane Scaffold

The electronic properties of benzocyclobutane and its derivatives are primarily dictated by the interplay between the aromatic π-system and the strained cyclobutane ring. The fusion of these two components results in a unique molecular orbital landscape that can be readily tuned through the introduction of substituents on the aromatic ring. Key electronic parameters of interest include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and redox potentials. These parameters are critical in determining the reactivity, stability, and potential biological activity of substituted benzocyclobutanes.[3][4][5]

The Role of Substituents

The introduction of substituents onto the benzocyclobutane aromatic ring allows for the fine-tuning of its electronic properties. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[6][7]

-

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, leading to a destabilization (increase in energy) of the HOMO. This generally results in a lower ionization potential and a greater propensity for oxidation. Common EDGs include alkyl, alkoxy (-OR), and amino (-NR2) groups.[6]

-

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring, causing a stabilization (decrease in energy) of both the HOMO and LUMO. This typically leads to a higher electron affinity and a greater susceptibility to reduction. Examples of EWGs include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) functionalities.[7][8]

The electronic influence of these substituents can be quantitatively described by Hammett constants (σ), which provide a measure of the electronic effect of a substituent in a particular position (meta or para) on a benzene ring.[9][10][11][12] A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.[13]

Quantitative Data Summary

Table 1: Expected Qualitative Effects of Substituents on the Electronic Properties of Benzocyclobutane.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Effect on Oxidation Potential | Effect on Reduction Potential |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increase (destabilize) | Slight Increase | Decrease | Decrease (easier to oxidize) | Decrease (harder to reduce) |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease (stabilize) | Decrease (stabilize) | Decrease | Increase (harder to oxidize) | Increase (easier to reduce) |

Table 2: Hammett Constants (σ) for Common Substituents.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | +0.12 | -0.37 | Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing |

Data sourced from various physical organic chemistry resources.[13]

Experimental Protocols

The characterization of the electronic properties of substituted benzocyclobutanes relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule.[14] It provides information on the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

Methodology:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).[1] The solvent should be of high purity and freshly distilled.

-

Analyte Solution: Dissolve the substituted benzocyclobutane derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.[15]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[14]

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[1] Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Perform a background scan of the electrolyte solution to identify any potential interfering signals.

-

Introduce the analyte solution into the cell.

-

Set the potential window to scan a range that encompasses the expected oxidation and reduction events. A typical starting point is from -2.0 V to +2.0 V vs. the reference electrode.

-

Apply a linear potential sweep at a defined scan rate (e.g., 100 mV/s).[1]

-

Record the resulting current as a function of the applied potential. Multiple cycles are typically run to ensure reproducibility.

-

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials: E₁/₂ = (Epa + Epc) / 2. This value provides an approximation of the standard redox potential.[16]

-

It is common practice to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[17]

-

UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorption (λ_max) can be used to estimate the HOMO-LUMO energy gap of a molecule.[18]

Methodology:

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the analyte is soluble. Common solvents include cyclohexane, ethanol, and acetonitrile.[19]

-

Solution Preparation: Prepare a dilute solution of the substituted benzocyclobutane derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.[20]

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill two matched quartz cuvettes with the pure solvent.

-

Record a baseline spectrum to correct for any solvent absorption and instrument drift.[21]

-

-

Sample Measurement:

-

Replace the solvent in the sample cuvette with the analyte solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap (E_gap) using the following equation: E_gap (eV) = 1240 / λ_onset (nm)

-

Where λ_onset is the wavelength at which the absorption begins.

-

Computational Chemistry for HOMO/LUMO Energy Calculation

Density Functional Theory (DFT) is a powerful computational method for calculating the electronic structure of molecules, including their HOMO and LUMO energy levels.[22]

Methodology:

-

Structure Optimization: The geometry of the substituted benzocyclobutane is first optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the molecular orbital energies. Functionals such as ωB97XD have been shown to provide accurate HOMO-LUMO gap predictions.[22]

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation. The HOMO-LUMO gap is the difference between these two values.

-

Visualization: The shapes of the HOMO and LUMO can be visualized to understand the distribution of electron density in these frontier molecular orbitals.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Experimental workflow for characterizing the electronic properties of substituted benzocyclobutanes.

Caption: Impact of substituents on HOMO and LUMO energy levels of the benzocyclobutane core.

Caption: Hypothetical signaling pathway inhibited by a substituted benzocyclobutane derivative.

References

- 1. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. aa6kj.hopto.org [aa6kj.hopto.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]